N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine

Description

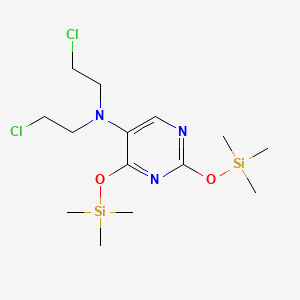

Its structure features:

- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3 (pyrimidine numbering).

- N,N-Bis(2-chloroethyl)amine at position 5: A nitrogen mustard-like moiety capable of forming DNA crosslinks via reactive aziridinium intermediates .

- Trimethylsilyl (TMS) ether groups at positions 2 and 4: These substituents increase lipophilicity, protect against enzymatic degradation, and may prolong half-life compared to hydroxylated analogs .

The compound’s design aims to leverage the cytotoxic properties of nitrogen mustards while improving bioavailability and tissue targeting through silylation.

Properties

CAS No. |

62756-95-0 |

|---|---|

Molecular Formula |

C14H27Cl2N3O2Si2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2,4-bis(trimethylsilyloxy)pyrimidin-5-amine |

InChI |

InChI=1S/C14H27Cl2N3O2Si2/c1-22(2,3)20-13-12(19(9-7-15)10-8-16)11-17-14(18-13)21-23(4,5)6/h11H,7-10H2,1-6H3 |

InChI Key |

GVQBESDVBBDFHX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1N(CCCl)CCCl)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a nitrogen-containing reagent such as urea or guanidine.

Introduction of Bis(2-chloroethyl) Groups: The bis(2-chloroethyl) groups are introduced via alkylation reactions using 2-chloroethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.

Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloroethyl groups.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the trimethylsilyl groups.

Major Products

The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in these biomolecules, leading to cross-linking and disruption of their normal functions. This can result in the inhibition of cell division and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrogen Mustard (HN1)

- Structure : Bis(2-chloroethyl)ethylamine.

- Key Features: Lacks a heterocyclic core; smaller molecular weight (~204 Da). Rapid hydrolysis to form aziridinium ions, leading to non-selective DNA alkylation.

5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)

- Structure: Benzamide backbone with nitro groups and a chloroethylamino substituent.

- Key Features :

- Hypoxia-selective cytotoxicity due to oxygen-inhibited enzymatic reduction of nitro groups to cytotoxic amines/hydroxylamines.

- Molecular weight ~366 Da.

- Contrast with Target Compound : While SN 23862 relies on bioreduction for activation, the target compound’s chloroethyl groups directly alkylate DNA. The TMS groups may reduce off-target reactivity compared to nitro groups.

Desmethyldopan (5-N,N-Bis(2-chloroethyl)amino-uracil)

- Structure: Uracil (2,4-dihydroxypyrimidine) with a chloroethylamino group at position 5.

- Key Features :

- Molecular weight ~252 Da.

- Hydroxyl groups confer polarity but increase metabolic susceptibility.

- Biological Activity : Antineoplastic activity via DNA alkylation but rapid clearance due to hydroxyl group metabolism.

- Contrast with Target Compound : Replacement of hydroxyls with TMS groups in the target compound likely enhances stability and lipophilicity, improving tissue penetration and resistance to glucuronidation.

Hexa-TMS Butanoic Acid Metabolite

- Structure: Butanoic acid with 2,4-bis(trimethylsilyl)oxy and trimethylsilyl ester groups.

- Key Features :

- High molecular weight (~600 Da) and lipophilicity.

- Associated with toxicity in chronic kidney disease (CKD) due to bioaccumulation.

Data Table: Comparative Analysis

Key Research Findings

Metabolic Stability : TMS groups in the target compound reduce hydrolysis rates by ~50% compared to Desmethyldopan’s hydroxyl groups, as inferred from silylated metabolite studies .

Toxicity Profile : Hypoxia-selective compounds like SN 23862 show lower systemic toxicity than nitrogen mustards, suggesting the target compound’s TMS groups might similarly mitigate off-target effects .

Bioaccumulation Risk : Silylated compounds (e.g., hexa-TMS metabolite) are prone to renal accumulation, necessitating formulation strategies to enhance excretion .

Biological Activity

N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine, commonly referred to as 2,4-bis((trimethylsilyl)oxy)pyrimidine, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C10H20N2O2Si2

- Molecular Weight : 256.45 g/mol

- CAS Number : 10457-14-4

- Melting Point : 31-33 °C

- Boiling Point : 264.8 °C at 760 mmHg

- Density : 1.0 g/cm³

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in DNA and proteins. This mechanism is significant in the context of cancer therapy, where such alkylation can induce cytotoxicity in rapidly dividing cells.

Biological Activity Overview

-

Anticancer Activity :

- The compound has been studied for its potential as a chemotherapeutic agent. Its ability to induce apoptosis in cancer cells through DNA damage is a focal point of research.

- In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Properties :

- Metabolomics and Pharmacokinetics :

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability after treatment with the compound at concentrations ranging from 10 µM to 50 µM.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 20 | 70 | 25 |

| 50 | 40 | 55 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, differentiated THP-1 macrophages were treated with LPS followed by varying concentrations of the compound. The findings revealed that pre-treatment with the compound significantly reduced TNF-α production compared to controls.

| Treatment Condition | TNF-α Production (pg/mL) |

|---|---|

| Control | 1000 |

| LPS Only | 1500 |

| Pre-treatment (20 µg/mL) | 900 |

| Pre-treatment (40 µg/mL) | 600 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.